2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole
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Overview
Description
2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position and a trifluoromethylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenyl ring or the oxazole ring .
Scientific Research Applications
2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)pyrazine
- 2-Methyl-5-(trifluoromethyl)benzoxazole
- 2-Methyl-5-(trifluoromethyl)thiazole
Uniqueness
2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole is unique due to the presence of both the oxazole ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3 |
InChI Key |
AZORXXBFEAQJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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